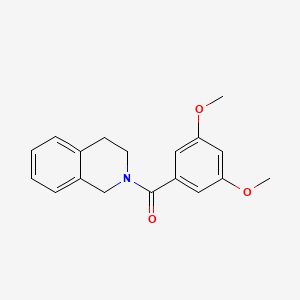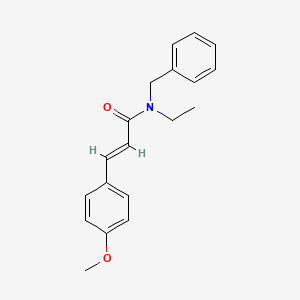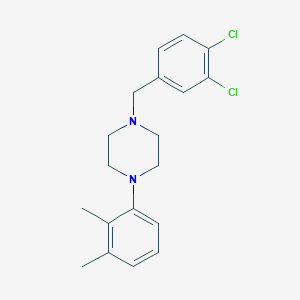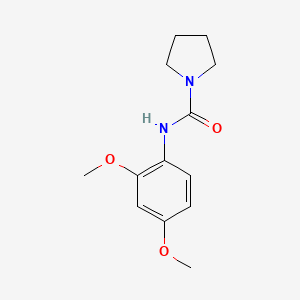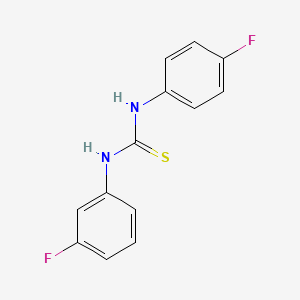
N-(4-bromophenyl)-N'-(3-fluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N'-(3-fluorophenyl)thiourea, commonly known as BFTU, is a chemical compound that belongs to the class of thiourea derivatives. It is extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. BFTU has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of BFTU is not fully understood. However, it has been reported to target various signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. BFTU induces cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt and MAPK/ERK signaling pathways. It also inhibits the viral replication process by targeting the viral RNA polymerase. BFTU exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
BFTU exhibits a wide range of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways. It also inhibits the viral replication process by targeting the viral RNA polymerase. BFTU exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, BFTU has been reported to exhibit antioxidant activity by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of biological activities, making it a useful tool for studying various diseases. However, BFTU also has some limitations. It is a relatively new compound, and its exact mechanism of action is not fully understood. Further studies are needed to elucidate its pharmacological properties and potential therapeutic applications.
Direcciones Futuras
There are several future directions for BFTU research. First, further studies are needed to elucidate its exact mechanism of action and pharmacological properties. Second, BFTU's potential therapeutic applications need to be explored in more detail, particularly in the treatment of cancer, viral infections, and inflammation. Third, the development of BFTU analogs with improved pharmacokinetic properties could enhance its therapeutic potential. Finally, the development of novel drug delivery systems for BFTU could improve its bioavailability and efficacy.
Métodos De Síntesis
BFTU can be synthesized by reacting 4-bromophenyl isothiocyanate with 3-fluoroaniline in the presence of a base such as potassium carbonate. The reaction yields BFTU as a white crystalline solid with a melting point of 192-194°C. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
BFTU has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BFTU induces cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways such as PI3K/Akt and MAPK/ERK. BFTU has also been reported to exhibit antiviral activity against influenza A virus by inhibiting the viral replication process. In addition, BFTU has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2S/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVIOEANHWJIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N'-(3-fluorophenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)
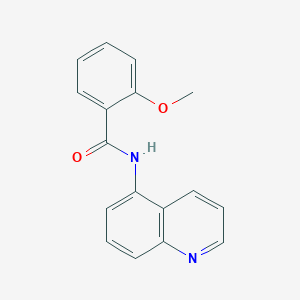

![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-[(2-bromobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5741108.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)
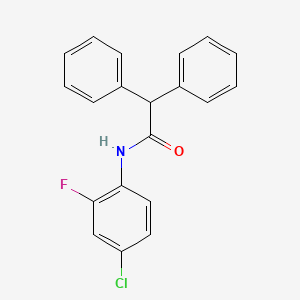
![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)
